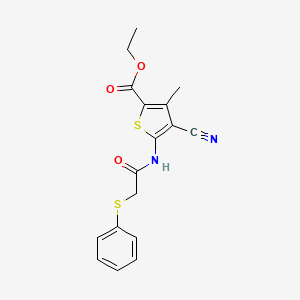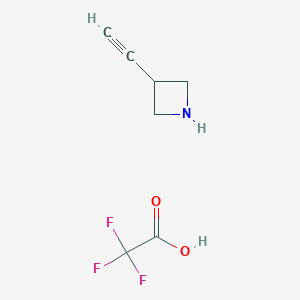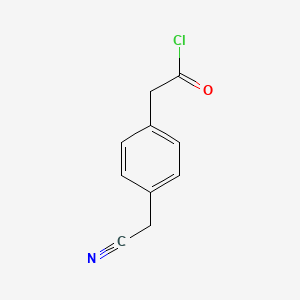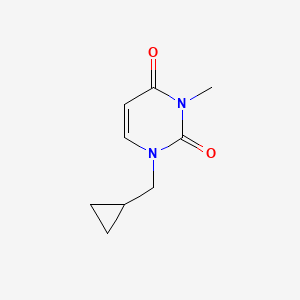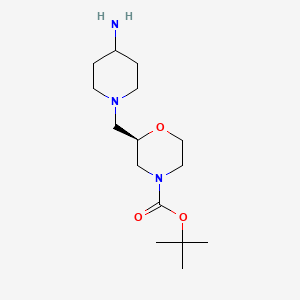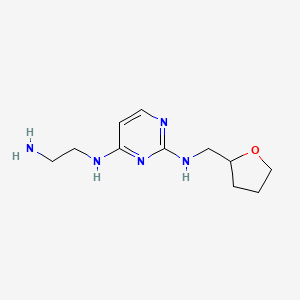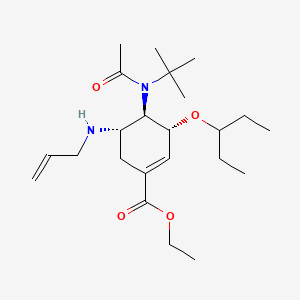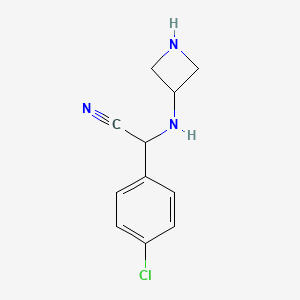
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the coupling of the azetidine ring with a 4-chlorophenyl derivative using suitable reagents and catalysts.
Addition of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Chemical Biology: Researchers use the compound to probe biological pathways and understand molecular mechanisms.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-ylamino)-2-phenylacetonitrile: Similar structure but lacks the 4-chlorophenyl group.
2-(Pyrrolidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile: Similar but contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile is unique due to the presence of the azetidine ring and the 4-chlorophenyl group, which confer specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C11H12ClN3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
2-(azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-9-3-1-8(2-4-9)11(5-13)15-10-6-14-7-10/h1-4,10-11,14-15H,6-7H2 |
Clave InChI |
NCRGEPHNSFIEOV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)NC(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
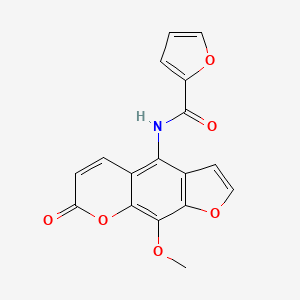
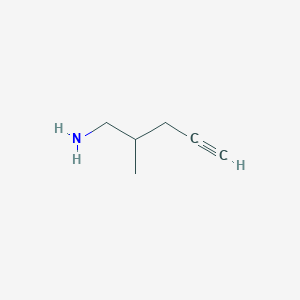
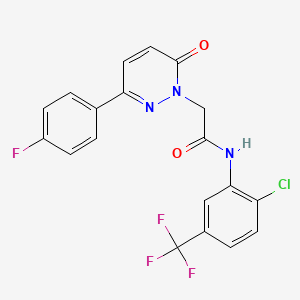
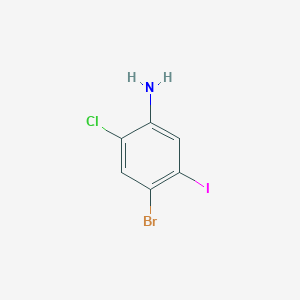
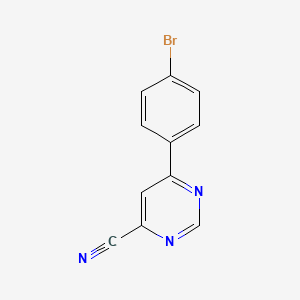
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
